molecular formula C14H26N2O4 B1403483 (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester CAS No. 1392745-75-3

(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester

Cat. No.: B1403483
CAS No.: 1392745-75-3
M. Wt: 286.37 g/mol
InChI Key: LJJYOYONMCBZHC-GARJFASQSA-N
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Description

This compound is a cyclohexane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at position 4 and a free amine at position 3, with an ethyl ester at the carboxylic acid moiety. Its stereochemistry (1S,3S,4R) is critical for its role as a chiral building block in pharmaceutical synthesis, particularly in anticoagulants like Edoxaban .

Properties

IUPAC Name

ethyl (1S,3S,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYOYONMCBZHC-GARJFASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@H](C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112218
Record name Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-75-3
Record name Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester is a cyclic amino acid derivative notable for its complex structure and potential applications in medicinal chemistry. This compound features a cyclohexane ring with a carboxylic acid group, an ethyl ester, and two amino groups—one of which is protected by a tert-butyloxycarbonyl (Boc) group. The stereochemistry of this compound is crucial as it influences its biological activity and interaction with various biological systems.

The molecular formula for this compound is C14H25N2O5C_{14}H_{25}N_{2}O_{5}, with a molecular weight of approximately 287.37 g/mol. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in peptide synthesis.

While specific mechanisms of action for this compound have not been extensively characterized, the compound is believed to interact with various enzymes and receptors due to its functional groups. This interaction can modulate biochemical pathways relevant to its applications in drug development.

Potential Applications

  • Peptide Synthesis : The compound serves as a building block for synthesizing peptides and other biologically active molecules.
  • Enzyme Inhibition : Preliminary studies suggest potential roles in enzyme inhibition, which could be relevant for therapeutic applications.
  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Binding Affinity Studies

Research has focused on the binding affinity of this compound with target proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions.

StudyTargetBinding AffinityMethod
Study 1Enzyme AKi = 0.50 µMSPR
Study 2Receptor BKi = 0.38 µMITC
Study 3Protein CKi = 0.75 µMSPR

Case Studies

  • Enzyme Inhibition : In one study, this compound was evaluated for its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated significant inhibition at concentrations above 1 µM.
  • Peptide Synthesis : Another case study highlighted the utility of this compound in synthesizing peptide analogs that exhibited enhanced biological activity compared to their non-modified counterparts.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights structural variations among related compounds:

Compound Name CAS No. Key Structural Features Stereochemistry References
(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester Not explicitly listed Boc-protected amine (C4), free amine (C3), ethyl ester 1S,3S,4R
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 365997-33-7 Boc-protected amine (C3), hydroxyl group (C4), ethyl ester 1S,3R,4R
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester 1392745-59-3 Boc-protected amine (C3), free amine (C4), ethyl ester 1S,3R,4S
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester 1210348-23-4 Boc-protected amine (C3), free amine (C4), ethyl ester 1R,3S,4R
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester HCl 1403763-28-9 Boc-protected amine (C4), hydroxyl group (C3), ethyl ester, hydrochloride salt 1S,3R,4R

Key Observations :

  • Positional Isomerism : The placement of the Boc and free amine groups varies (e.g., C3 vs. C4), affecting reactivity and downstream applications .
  • Functional Group Modifications : Hydroxyl groups (e.g., 365997-33-7) or hydrochloride salts (e.g., 1403763-28-9) alter solubility and stability .
  • Stereochemical Impact : The 1S,3S,4R configuration is less common in the literature compared to 1S,3R,4R analogs, suggesting unique synthetic challenges or pharmacological profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property (1S,3R,4R)-3-(Boc-amino)-4-hydroxy- (365997-33-7) (1S,3R,4R)-4-(Boc-amino)-3-hydroxy- HCl (1403763-28-9) Typical Range for Ethyl Ester Analogs
Molecular Formula C14H25NO5 C14H26ClNO5 C14–15H24–26NO4–5
Molecular Weight 287.36 g/mol 323.81 g/mol 280–340 g/mol
Melting Point 93–95°C Not reported 90–100°C (neutral); variable (salts)
Boiling Point 406.6°C (predicted) Not reported 350–450°C (predicted)
LogP 1.99 Not reported 1.5–2.5 (neutral compounds)
PSA 84.86 Ų Not reported 80–100 Ų

Notes:

  • The hydroxyl-containing analog (365997-33-7) has a higher PSA (84.86 Ų) due to hydrogen-bonding groups, impacting membrane permeability .
  • Hydrochloride salts (e.g., 1403763-28-9) enhance aqueous solubility but may require additional purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester
Reactant of Route 2
(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester

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